

# Methyl 2-(4-chlorophenyl)-2-methylpropanoate chemical properties

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## Compound of Interest

Compound Name: Methyl 2-(4-chlorophenyl)-2-methylpropanoate

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An In-depth Technical Guide to the Chemical Properties of **Methyl 2-(4-chlorophenyl)-2-methylpropanoate**

**Authored by: A Senior Application Scientist**

## Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **Methyl 2-(4-chlorophenyl)-2-methylpropanoate**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights. The causality behind experimental choices and protocols is explained to provide a self-validating framework for understanding and utilizing this compound.

## Introduction

**Methyl 2-(4-chlorophenyl)-2-methylpropanoate**, with the CAS Number 57225-86-2, is a halogenated aromatic ester.<sup>[1][2]</sup> Its structure, featuring a chlorophenyl group and a methylpropanoate moiety, makes it a valuable intermediate in organic synthesis. The presence of the chlorine atom and the ester functional group provides reactive sites for further chemical modifications, rendering it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.<sup>[3][4]</sup> This guide will

delve into its core chemical and physical properties, spectroscopic signature, a representative synthetic route, and safety considerations.

## Chemical and Physical Properties

The fundamental properties of **Methyl 2-(4-chlorophenyl)-2-methylpropanoate** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Source(s)
CAS Number	57225-86-2	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>13</sub> ClO <sub>2</sub>	[1][2]
Molecular Weight	212.67 g/mol	[1][2]
Appearance	Likely a colorless to pale yellow liquid	[4][5]
LogP (Octanol/Water Partition Coefficient)	2.79060	[1]
Polar Surface Area (PSA)	26.30000 Å <sup>2</sup>	[1]
Synonyms	Methyl 2-(4-chlorophenyl)-2-methylpropionate	[1]

## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **Methyl 2-(4-chlorophenyl)-2-methylpropanoate**. While specific spectra for this compound are not publicly available, its structure allows for the prediction of its key spectroscopic features.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
  - A singlet for the methyl ester protons (-COOCH<sub>3</sub>).

- A singlet for the two equivalent methyl groups on the propanoate chain ( $-\text{C}(\text{CH}_3)_2$ ).
- Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show signals for each unique carbon atom. Key signals would include the carbonyl carbon of the ester, the quaternary carbon attached to the phenyl ring, the carbons of the aromatic ring (with distinct signals for the substituted and unsubstituted carbons), and the methyl carbons.

## Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl group ( $\text{C}=\text{O}$ ) in the ester, typically found in the region of  $1735\text{--}1750\text{ cm}^{-1}$ .<sup>[6]</sup> Other significant peaks would include C-H stretching vibrations from the aromatic and aliphatic groups, C-O stretching of the ester, and vibrations associated with the C-Cl bond.<sup>[6]</sup>

## Mass Spectrometry (MS)

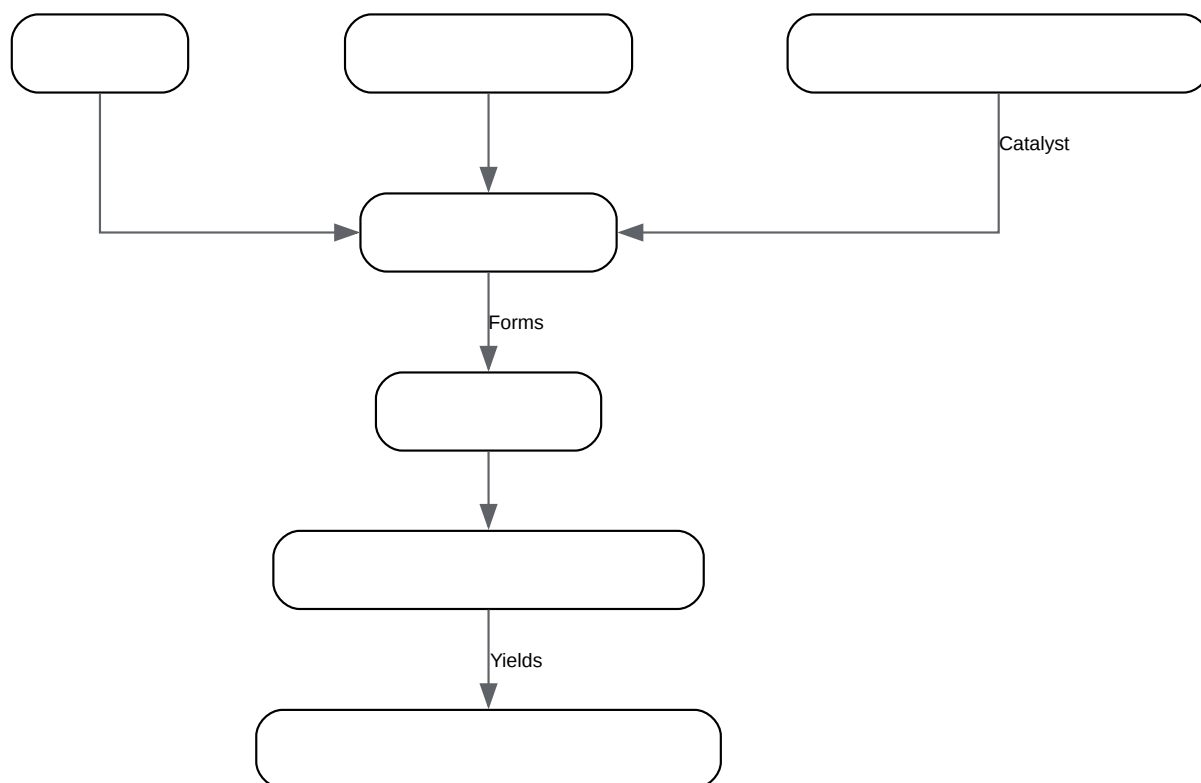
Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound ( $m/z = 212.67$ ). A characteristic isotopic pattern for the presence of one chlorine atom ( $M^+$  and  $M+2$  peaks in an approximate 3:1 ratio) would be a key identifier. Fragmentation patterns would likely involve the loss of the methoxy group ( $-\text{OCH}_3$ ) or the entire ester group.

## Synthesis

**Methyl 2-(4-chlorophenyl)-2-methylpropanoate** can be synthesized through various routes. A common and logical approach is the Friedel-Crafts acylation followed by further modification, or the esterification of the corresponding carboxylic acid. A plausible synthetic workflow is outlined below.

## Proposed Synthesis Workflow

A likely synthesis involves the reaction of a suitable starting material with a reagent that introduces the 2-methylpropanoate group to the 4-chlorophenyl moiety. One possible route involves the Friedel-Crafts acylation of chlorobenzene.



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Caption: Proposed synthesis workflow for **Methyl 2-(4-chlorophenyl)-2-methylpropanoate**.

## Experimental Protocol (Hypothetical)

- **Reaction Setup:** To a cooled solution of aluminum chloride in a suitable solvent (e.g., dichloromethane), add chlorobenzene.
- **Addition of Acylating Agent:** Slowly add 2-methylpropanoyl chloride to the mixture while maintaining a low temperature.
- **Reaction:** Allow the reaction to proceed at a controlled temperature until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- **Workup:** Quench the reaction by carefully adding it to ice-water. Separate the organic layer, wash it with a mild base and then with brine.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or chromatography to yield the intermediate ketone.
- **Esterification:** The intermediate would then undergo further reactions to form the final ester product.

Disclaimer: This is a generalized, hypothetical protocol based on standard organic chemistry principles and synthesis of similar compounds.[7][8][9] Actual laboratory procedures should be developed and optimized with appropriate safety precautions.

## Applications and Significance

**Methyl 2-(4-chlorophenyl)-2-methylpropanoate** is primarily of interest as a chemical intermediate. Its structural motifs are found in various biologically active molecules.

- **Pharmaceutical Synthesis:** Compounds with a similar backbone are used as intermediates in the synthesis of pharmaceuticals, such as the antihistamine bilastine.[10] The related compound, Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, is an intermediate for fexofenadine.[11]
- **Agrochemicals:** The chlorophenyl group is a common feature in many pesticides and herbicides. This compound could serve as a starting material for the synthesis of new agrochemicals.[4]
- **Material Science:** Esters of this type can be used in the development of specialty polymers and other materials.

## Safety and Handling

As with any chemical, proper safety precautions must be observed when handling **Methyl 2-(4-chlorophenyl)-2-methylpropanoate**.

- Hazard Identification: It is classified with the hazard code "Xi," indicating it is an irritant.[1] It may be irritating to the skin, eyes, and respiratory tract.[3]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[12][13]
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5]
- Fire Safety: This compound is a combustible liquid. Use appropriate fire extinguishers, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[12]

## Conclusion

**Methyl 2-(4-chlorophenyl)-2-methylpropanoate** is a versatile chemical intermediate with significant potential in the pharmaceutical and chemical industries. Its well-defined chemical and physical properties, combined with its reactivity, make it a valuable building block for the synthesis of a wide range of target molecules. A thorough understanding of its spectroscopic characteristics, synthesis, and safe handling procedures is crucial for its effective and safe utilization in research and development.

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